N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including heterocyclization reactions. Researchers may employ established methods such as Gewald , Paal–Knorr , Fiesselmann , or Hinsberg synthesis to access thiophene derivatives. These reactions allow the construction of the benzo[b]thiophene scaffold, incorporating the desired functional groups .
Molecular Structure Analysis
The molecular structure of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide comprises a benzo[b]thiophene ring fused to a benzene ring. The carboxamide group and hydroxy group are attached to the pentyl chain. The sulfur atom in the thiophene ring plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. For instance, it could participate in nucleophilic substitution reactions at the carboxamide or hydroxy groups. Additionally, the thiophene ring may undergo electrophilic aromatic substitution reactions. Detailed investigations are necessary to explore its reactivity .
Future Directions
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c20-10-8-13(15-6-3-11-22-15)7-9-19-18(21)17-12-14-4-1-2-5-16(14)23-17/h1-6,11-13,20H,7-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLRPFGIEHIGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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